Diethoxychlorosilane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H11ClO2Si |
|---|---|
Molecular Weight |
154.67 g/mol |
IUPAC Name |
chloro(diethoxy)silane |
InChI |
InChI=1S/C4H11ClO2Si/c1-3-6-8(5)7-4-2/h8H,3-4H2,1-2H3 |
InChI Key |
WHYRMRWGLUKQTI-UHFFFAOYSA-N |
Canonical SMILES |
CCO[SiH](OCC)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Diethoxychlorosilane
Direct Synthesis Pathways for Alkoxychlorosilanes
The direct synthesis of alkoxychlorosilanes, including diethoxychlorosilane, represents a more environmentally conscious approach compared to traditional methods that involve chlorine-based precursors. This method is centered on the reaction of elemental silicon with an alcohol, in this case, ethanol (B145695), typically in the presence of a catalyst.
The direct reaction of silicon with ethanol can lead to a variety of ethoxysilane (B94302) products, and the selectivity towards a specific compound like this compound is a key challenge. Research into the direct synthesis of related compounds, such as triethoxysilane (B36694) and tetraethoxysilane, has shown that copper-based catalysts, particularly copper(I) chloride (CuCl), are effective. The pretreatment conditions of the catalyst and the reaction temperature play a crucial role in determining the product distribution. For instance, in the synthesis of triethoxysilane and tetraethoxysilane, pretreating a CuCl/Si mixture at temperatures between 240–300 °C favors the formation of triethoxysilane, while higher pretreatment temperatures of around 500 °C lead to a higher selectivity for tetraethoxysilane. acs.orgresearchgate.net
The reaction mechanism is believed to involve the formation of active copper silicide (Cu3Si) and Cu-Si-Cl complexes on the silicon surface, which then react with ethanol. wikipedia.org The reaction temperature for the direct synthesis of ethoxysilanes is typically in the range of 200–400 °C. While specific conditions for maximizing the yield of this compound are not extensively detailed in publicly available literature, the principles derived from the synthesis of other ethoxysilanes suggest that careful control of catalyst preparation and reaction temperature is paramount.
Indirect Synthetic Routes via Halogenation or Alcoholysis of Silicon Precursors
The most common indirect synthetic route to this compound is the alcoholysis of a silicon precursor, namely silicon tetrachloride (SiCl4), with ethanol. This reaction involves the stepwise substitution of chlorine atoms on the silicon tetrachloride molecule with ethoxy groups from ethanol. The reaction proceeds as follows:
SiCl4 + 2 C2H5OH → SiCl2(OC2H5)2 + 2 HCl
Controlling the stoichiometry of the reactants is crucial in this process to achieve the desired degree of substitution and maximize the yield of this compound. If an excess of ethanol is used, the reaction will proceed to form triethoxychlorosilane (B1582504) and ultimately tetraethoxysilane. The reaction is typically carried out by adding ethanol to silicon tetrachloride, often in a solvent, while carefully controlling the temperature to manage the exothermic nature of the reaction and the evolution of hydrogen chloride (HCl) gas.
While detailed, optimized laboratory procedures for the specific synthesis of this compound are not widely published, the general principles of alcoholysis of chlorosilanes apply. The reaction can be influenced by factors such as the reaction temperature, the rate of addition of the alcohol, and the efficiency of HCl removal.
Catalytic Considerations in this compound Synthesis
Catalysis plays a significant role in both the direct and indirect synthesis of this compound, influencing reaction rates and selectivity.
In direct synthesis , as previously mentioned, copper-based catalysts are predominant. Copper(I) chloride is a commonly used catalyst precursor. The active catalytic species are thought to be copper silicide (Cu3Si) and other copper-silicon complexes formed in situ. wikipedia.org The particle size and surface area of the copper catalyst can also affect its activity. Studies on related direct synthesis reactions have shown that small-sized CuCl particles exhibit higher catalytic activity. wikipedia.org The pretreatment of the catalyst under an inert atmosphere at specific temperatures is a critical step to generate the active catalytic sites that favor the formation of the desired alkoxysilane. acs.orgresearchgate.net
For the indirect synthesis via alcoholysis of silicon tetrachloride, the reaction can proceed without a catalyst, driven by the reactivity of the Si-Cl bond with the hydroxyl group of the alcohol. However, the use of catalysts can enhance the reaction rate and potentially improve selectivity. While the literature does not extensively detail specific catalysts for the selective synthesis of this compound, in the broader context of siloxane synthesis from alkoxysilanes, both acid and base catalysts are known to be effective for condensation reactions. For the alcoholysis reaction itself, Lewis acids could potentially act as catalysts by activating the Si-Cl bond. Further research is needed to identify catalysts that can selectively promote the formation of this compound while minimizing the formation of other ethoxysilanes.
Advanced Synthetic Control and Optimization Strategies for this compound Production
Optimizing the production of this compound involves the precise control of various process parameters to maximize yield and purity while ensuring a safe and efficient operation.
For direct synthesis , optimization strategies focus on the catalyst system and reaction conditions. This includes the selection of the copper catalyst precursor, the pretreatment conditions (temperature and duration), and the reaction temperature and pressure. acs.orgresearchgate.net The use of microwave irradiation has been explored as a method to promote the reaction, potentially leading to higher silicon conversion and selectivity under milder conditions.
In the context of indirect synthesis , controlling the stoichiometry of silicon tetrachloride and ethanol is a primary optimization parameter. The reaction temperature and the rate of ethanol addition must be carefully managed to control the exothermicity and prevent unwanted side reactions or the formation of higher substituted products. The efficient removal of the hydrogen chloride byproduct is also important as it can influence the reaction equilibrium.
More advanced optimization strategies can involve the use of process modeling and simulation to predict the effects of different operating conditions on the product yield and selectivity. For the production of other chlorosilanes, computational fluid dynamics (CFD) has been used to simulate reaction kinetics in fixed-bed reactors, allowing for the optimization of parameters such as catalyst bed height, feed temperature, and flow rate. While not specifically documented for this compound, these advanced control and optimization techniques could be applied to its production to improve efficiency and reduce costs.
Below is a table summarizing key parameters that can be controlled to optimize the synthesis of ethoxysilanes, which are applicable to this compound production.
| Parameter | Effect on Synthesis | Optimization Goal |
| Reactant Stoichiometry | Determines the degree of substitution of Cl with OEt groups. | Precise control to favor the formation of the di-substituted product. |
| Reaction Temperature | Influences reaction rate and selectivity. | Maintain optimal temperature to maximize yield and minimize byproducts. |
| Catalyst Pretreatment | Affects the formation of active catalytic sites in direct synthesis. | Optimize temperature and time to enhance selectivity for the desired product. |
| Rate of Reagent Addition | Controls the exothermicity of the reaction in indirect synthesis. | Slow and controlled addition to manage heat generation and side reactions. |
| HCl Removal | Shifts the reaction equilibrium in indirect synthesis. | Efficient removal to drive the reaction towards product formation. |
| Microwave Irradiation | Can enhance reaction rates and selectivity in direct synthesis. | Explore as a method for process intensification. |
Fundamental Reaction Mechanisms of Diethoxychlorosilane
Hydrolysis Reaction Pathways of Diethoxychlorosilane and Related Alkoxysilanes
The hydrolysis of this compound, a key step in the formation of silicon-based materials, involves the cleavage of its Si-Cl and Si-OR (alkoxy) bonds by water. The Si-Cl bond is highly reactive and hydrolyzes rapidly upon contact with moisture. The subsequent hydrolysis of the ethoxy groups is a more complex process that can be catalyzed by either acids or bases. unm.edunih.gov
Under acidic conditions, the reaction mechanism typically begins with the rapid protonation of an oxygen atom in an ethoxy group. nih.gov This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. nih.gov This process can lead to the formation of a five-coordinate silicon intermediate or a transition state. nih.govtandfonline.com The departure of an ethanol (B145695) molecule results in the formation of a silanol (B1196071) (Si-OH) group. This process is generally considered a type of electrophilic substitution. researchgate.net Studies on related alkoxysilanes have shown that the acid-catalyzed hydrolysis is often first-order with respect to the silane (B1218182) and the acid catalyst. tandfonline.comtandfonline.com
In alkaline (basic) media, the hydrolysis mechanism proceeds via the nucleophilic attack of a hydroxide (B78521) ion (OH-) on the silicon atom. nih.gov This attack forms a pentacoordinate intermediate, which then rearranges to expel an ethoxide ion (EtO-), forming the silanol. nih.gov The liberated ethoxide ion subsequently abstracts a proton from a water molecule to regenerate the hydroxide catalyst. This pathway is described as an SN2-Si mechanism. nih.gov The rate of hydrolysis in basic conditions is sensitive to steric hindrance and the inductive effects of the substituents on the silicon atom. nih.gov
Si(OEt)₂Cl₂ + H₂O → Si(OEt)₂(OH)Cl + HCl (fast)
Si(OEt)₂(OH)Cl + H₂O → Si(OEt)₂(OH)₂ + HCl (fast)
Si(OEt)₂(OH)₂ + H₂O ⇌ Si(OEt)(OH)₃ + EtOH
Si(OEt)(OH)₃ + H₂O ⇌ Si(OH)₄ + EtOH
The relative rates of these steps are influenced by factors such as pH, water-to-silane ratio, catalyst, and solvent. nih.govsemanticscholar.org
| Catalyst Type | Proposed Mechanism | Key Intermediate/Transition State | General Kinetic Observations |
|---|---|---|---|
| Acid (e.g., H₂SO₄, HCl) | Electrophilic attack on protonated silane | Protonated alkoxide group, leading to a more electrophilic silicon center. nih.gov May involve a positively charged siliconium-like intermediate. tandfonline.comtandfonline.com | First order in acid and silane; can be zero order in water. tandfonline.comtandfonline.com |
| Base (e.g., NaOH, NH₄OH) | Nucleophilic attack by OH⁻ or silanolate anion | Penta- or hexavalent silicon intermediate/transition state. nih.gov | Rate is sensitive to steric and inductive factors of substituents on silicon. nih.gov |
Condensation Reaction Mechanisms of this compound-Derived Silanols and Siloxanes
Following hydrolysis, the resulting silanol groups are highly reactive and undergo condensation reactions to form siloxane (Si-O-Si) bonds, eliminating a molecule of water or alcohol. nih.gov These reactions are the basis for the formation of polysiloxane networks. Condensation can occur between two silanols (water-producing condensation) or between a silanol and an ethoxy group (alcohol-producing condensation).
Similar to hydrolysis, condensation is also catalyzed by acids and bases. unm.edu
Acid-Catalyzed Condensation: In acidic environments, a silanol group is protonated, making it a better leaving group (water). A neutral silanol then acts as a nucleophile, attacking the silicon atom of the protonated silanol. nih.gov This leads to the formation of a siloxane bond and the release of a hydronium ion. This mechanism generally favors the reaction between less-substituted (terminal) silanols, leading to the formation of less-branched, more linear polymer structures. unm.edu
Base-Catalyzed Condensation: Under basic conditions, a silanol is deprotonated to form a highly nucleophilic silanolate anion (Si-O⁻). nih.gov This anion then attacks a neutral silanol, displacing a hydroxide ion and forming the siloxane linkage. nih.gov This mechanism tends to promote the reaction of more acidic, centrally located silanols, resulting in more highly branched, cross-linked, and particulate structures. unm.edu
| Catalyst Type | Reactants | Mechanism | Typical Resulting Structure |
|---|---|---|---|
| Acid | Protonated Silanol + Neutral Silanol | Nucleophilic attack by the neutral silanol on the silicon of the protonated silanol. nih.gov | Weakly branched, "polymeric" networks. unm.edu |
| Base | Silanolate Anion + Neutral Silanol | Nucleophilic attack by the silanolate anion on the silicon of the neutral silanol. nih.gov | Highly branched, "colloidal" particles. unm.edu |
Mechanisms of Polymerization Initiated by this compound Derivatives
The hydrolysis and condensation of this compound can lead to the formation of cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D₄), which are important monomers for producing high molecular weight linear polysiloxanes via Ring-Opening Polymerization (ROP). gelest.comgelest.com ROP involves the cleavage of the Si-O-Si bond within the cyclic monomer, followed by the reformation of this bond to grow a polymer chain. gelest.com This process can be initiated by either anionic or cationic species. gelest.com
Anionic Ring-Opening Polymerization (AROP): This is a widely used method initiated by strong bases such as alkali metal hydroxides, silanolates, or quaternary ammonium (B1175870) hydroxides. gelest.com The initiator attacks a silicon atom in the cyclosiloxane ring, cleaving the siloxane bond and generating a linear silanolate active center. This active center then propagates by attacking other cyclic monomers, extending the polymer chain. A challenge in AROP is the competing "backbiting" reaction, where the active chain end attacks its own chain, leading to the reformation of cyclic oligomers and establishing a thermodynamic equilibrium between the polymer and cyclics. nih.gov
Cationic Ring-Opening Polymerization (CROP): This process is initiated by strong protic acids (e.g., trifluoromethanesulfonic acid, sulfuric acid) or Lewis acids. gelest.com The mechanism involves the protonation of a siloxane oxygen atom in the ring, making the adjacent silicon atom highly electrophilic. Subsequent nucleophilic attack by another monomer molecule or by the counter-anion propagates the polymerization. CROP is a complex process involving various active centers and equilibria. gelest.com
Derivatives of this compound, specifically the silanols and siloxanols formed during its initial reactions, can act as initiators or chain transfer agents in these polymerization processes, influencing the final molecular weight and structure of the polymer.
| Polymerization Type | Typical Initiators | Mechanism Summary | Key Features |
|---|---|---|---|
| Anionic (AROP) | Alkali metal hydroxides (KOH, NaOH), silanolates, organolithium compounds. gelest.com | Nucleophilic attack by the initiator on a silicon atom in the cyclic monomer, creating a silanolate active center that propagates the chain. gelest.com | Subject to backbiting reactions and ring-chain equilibrium. nih.gov Allows for synthesis of high molecular weight polymers. researchgate.net |
| Cationic (CROP) | Strong protic acids (H₂SO₄, CF₃SO₃H), Lewis acids (FeCl₃). gelest.com | Protonation of a siloxane oxygen, creating an electrophilic silicon center that is attacked by another monomer. gelest.com | Complex mechanism with multiple types of active species. gelest.com Can be used with a variety of monomers. |
Investigations into Other Electrophilic and Nucleophilic Reaction Pathways Involving this compound
The silicon atom in this compound is highly electrophilic due to the presence of electronegative chlorine and ethoxy substituents. This makes it a prime target for nucleophilic attack. byjus.commasterorganicchemistry.com The Si-Cl bond is particularly susceptible to nucleophilic substitution, a fundamental reaction for chlorosilanes. acs.org
Nucleophilic Substitution at Silicon: A wide variety of nucleophiles can react with this compound to displace the chloride ion, which is an excellent leaving group. This reaction is a versatile method for forming new silicon-carbon, silicon-nitrogen, and silicon-oxygen bonds. For example, the reaction of chlorosilanes with organometallic reagents like Grignard reagents (organomagnesium compounds) is a standard method for synthesizing tetraorganosilanes. acs.org The presence of catalysts, such as zinc salts, can facilitate these reactions, allowing them to proceed under mild conditions. acs.org
The mechanism of nucleophilic substitution at silicon can proceed through different pathways. Gas-phase studies suggest the formation of a pentacoordinate intermediate. acs.org In solution, the presence of nucleophilic solvents or catalysts (like HMPT, DMSO, or DMF) can dramatically accelerate hydrolysis and other substitution reactions by forming a hypervalent silicon intermediate, which is more reactive towards the primary nucleophile (e.g., water). rsc.orgwikipedia.org This nucleophilic assistance changes the reaction kinetics and can even alter the stereochemical outcome from inversion to retention of configuration at the silicon center. rsc.org
This compound as an Electrophile: In all these substitution reactions, this compound acts as an electrophile, accepting a pair of electrons from the incoming nucleophile to form a new covalent bond. researchgate.net An electrophile is a species that is electron-deficient and is attracted to electron-rich centers. byjus.com The partial positive charge on the silicon atom of this compound makes it an effective electrophile. When a nucleophile attacks this electrophilic center, it must displace a leaving group if the silicon atom already has a complete octet. libretexts.org In the case of this compound, the highly stable chloride anion is an excellent leaving group.
| Nucleophile | Reaction Type | Product Type | Mechanistic Note |
|---|---|---|---|
| H₂O / OH⁻ | Hydrolysis | Silanols | Can be catalyzed by acids or bases, often involving a pentacoordinate intermediate. nih.govrsc.org |
| ROH / RO⁻ (Alcohols/Alkoxides) | Alcoholysis | Alkoxysilanes | Substitution of Cl with another OR group. |
| RMgX (Grignard Reagents) | Alkylation/Arylation | Organosilanes | Forms Si-C bonds; can be catalyzed by zinc salts. acs.org |
| NH₃ / RNH₂ / R₂NH (Amines) | Aminolysis | Silazanes | Forms Si-N bonds. |
Diethoxychlorosilane in Advanced Materials Science and Engineering
Precursor Role in Sol-Gel Chemistry and Hybrid Material Fabrication
Diethoxychlorosilane acts as a crucial precursor in sol-gel chemistry, a versatile wet-chemical technique for producing materials from molecular precursors. This method typically involves the hydrolysis and polycondensation of organometallic compounds, such as alkoxysilanes, within a solution to form a colloidal suspension (sol) that subsequently transitions into a three-dimensional network (gel). uni.lucynorlaboratories.comnih.govuni.lu
Fabrication of Silicon Dioxide and Silicon Carbide Materials
In sol-gel processes, silicon alkoxides like tetraethoxysilane (TEOS) are widely used for the synthesis of silicon dioxide (SiO₂) materials, including porous gels and thin-film coatings. uni.luscribd.comchinacouplingagents.comnih.gov While this compound, as a chloroalkoxysilane, shares the reactive Si-OR bonds characteristic of alkoxysilanes, direct literature on its sole use for silicon carbide (SiC) fabrication via sol-gel is less common. Silicon carbide is predominantly manufactured through energy-intensive methods like the Acheson process, involving the reaction of silica (B1680970) and coke at high temperatures, or by chemical vapor deposition (CVD) using precursors such as dimethyldichlorosilane (DMS) or trichlorosilane (B8805176) (SiHCl₃). scribd.com However, this compound's structure suggests its potential in forming silicon-oxygen networks, contributing to silicon-based materials, particularly in conjunction with other silanes or as a component in more complex systems.
Formation of Organic-Inorganic Hybrid Xerogels and Gels
This compound is instrumental in the formation of organic-inorganic hybrid materials, often referred to as Organically Modified Silicas (ORMOSILs). These biphasic materials combine the advantageous properties of inorganic components, such as mechanical and thermal stability, with the functionality and flexibility imparted by organic moieties. The sol-gel method facilitates the incorporation of various organic molecules or functional groups into an inorganic matrix, leading to hybrid structures. nih.govuni.lu The process typically involves the co-condensation of a tetraalkoxysilane (e.g., TEOS) with one or more organosilanes. The hydrolysis and condensation reactions of silane (B1218182) precursors, including those with ethoxy and chloro groups like this compound, lead to the formation of a three-dimensional network. When these gels are dried, they yield porous solid substances known as xerogels. uni.lu
Control of Sol-Gel Kinetics and Resulting Microstructure Formation
The properties and microstructure of materials produced via the sol-gel method are highly dependent on various reaction parameters and the chemical nature of the precursors. uni.luuni.lu Factors such as reaction time, temperature, precursor concentrations, and pH significantly influence the morphology and characteristics of the resulting materials. uni.luuni.luchinacouplingagents.com The chemical modification of metal alkoxides by nucleophilic species can provide precise control over the polymerization process. cynorlaboratories.com In the context of hybrid xerogels, the presence of organic substituents and the intermolecular forces they exert can restrict the three-dimensional growth of the material, influencing the condensation direction and favoring the formation of specific ring structures, such as (SiO)₄ and (SiO)₆ rings, within the amorphous silica matrix. The hydrolysis and condensation rates are critical kinetic aspects that determine the size and polydispersity of condensation products, as well as the porosity and surface area of the final gels. chinacouplingagents.com The specific reactivity of the ethoxy and chloro groups in this compound allows for tunable hydrolysis and condensation rates, thereby offering a pathway to control the sol-gel kinetics and, consequently, the microstructure and properties of the fabricated materials.
Applications in Organosilicon Polymer Synthesis and Modification
This compound also finds significant applications in the synthesis and modification of organosilicon polymers, particularly polysiloxanes.
Synthesis of Polysiloxanes with Tunable Architectures
Polysiloxanes, commonly known as silicones, represent a major class of synthetic inorganic polymers characterized by a flexible backbone of repeating Si-O units. Their industrial synthesis often begins with organosilanes, such as dimethyldichlorosilane, through processes like the Müller-Rochow direct process, which allows for large-scale production of organosilanes and silicone polymers. The synthesis of polysiloxanes typically involves the hydrolytic condensation polymerization of silane precursors. This compound, with its reactive ethoxy and chloro groups, can serve as a monomer or co-monomer in these polymerization reactions. By carefully selecting and controlling the type and ratio of silane precursors, alongside reaction conditions, it is possible to synthesize polysiloxanes with tunable architectures. This tunability allows for the customization of properties, enabling the development of polymers with specific mechanical, thermal, and chemical characteristics for diverse applications. For instance, variations in monomer feed, pH, and temperature can influence the resulting polymer structure and properties.
Crosslinking and Curing Mechanisms in this compound-Terminated Polymer Systems
This compound, or polymers terminated with similar alkoxysilane groups, are integral to crosslinking and curing processes in polymer systems. Organosilane crosslinking chemistries commonly involve two primary reactions: the hydrolysis of alkoxysilane groups to form silanol (B1196071) groups, and the subsequent condensation of these silanol groups with other silanol groups or with remaining alkoxysilane groups, leading to the formation of crosslinked siloxane (-Si-O-Si-) structures. These reactions result in a three-dimensional network, enhancing the material's structural integrity.
The curing process, which can be moisture-cured in one-component systems, is often accelerated by various catalysts, including acids, bases, or organometallic compounds like tin catalysts (e.g., dibutyltin (B87310) dilaurate and dibutyltin dioctoate) or platinum catalysts. The rate of these crosslinking reactions is influenced by factors such as the crosslinking agent's functionality, concentration, chemical structure, and the type of catalyst used. The presence of reactive ethoxy and chloro functionalities on this compound provides sites for these hydrolysis and condensation reactions, making it an effective crosslinking agent or a component in polymer systems designed for enhanced hardness, strength, and heat resistance.
Surface Engineering and Functional Coatings utilizing this compound
Surface engineering and the development of functional coatings are critical areas in materials science, aiming to impart specific properties to material surfaces without altering their bulk characteristics. This compound serves as a potent agent in these applications due to its bifunctional nature, allowing for chemical interaction with both inorganic substrates and organic components. The presence of hydrolyzable ethoxy groups (–OCH2CH3) and a highly reactive Si-Cl bond on the silicon center enables this compound to participate in condensation reactions, forming robust siloxane (Si-O-Si) linkages that are central to surface modification.
The general mechanism involves the hydrolysis of the ethoxy groups and the Si-Cl bond in the presence of water or surface hydroxyls, leading to the formation of reactive silanol (Si-OH) groups chemsilicone.comgesamp.orgadhesivesmag.comresearchgate.netnih.govpaint.orgresearchgate.net. These silanol groups are highly prone to condensation reactions. When applied to a substrate surface, these silanols can condense with hydroxyl groups present on the substrate (e.g., on glass, metal oxides, or silica surfaces), forming stable covalent Si-O-substrate bonds chemsilicone.comresearchgate.netnih.govresearchgate.netadhesivesmag.comgoogle.com. Simultaneously, silanols can also condense with each other, forming a polymeric siloxane network on the surface chemsilicone.comadhesivesmag.comresearchgate.netnih.govadhesivesmag.comresearchgate.net. This dual reactivity allows for the creation of a durable, chemically bonded interface.
Covalent Grafting and Substrate Functionalization for Enhanced Adhesion
Covalent grafting, a process where molecules are chemically bonded to a surface, is a primary application of this compound in enhancing adhesion. As a silane coupling agent, this compound acts as a molecular bridge between dissimilar materials, typically between an inorganic substrate and an organic polymer or coating adhesivesmag.com.
The mechanism for enhanced adhesion involves several key steps:
Hydrolysis: Upon exposure to moisture, the ethoxy groups of this compound hydrolyze to form silanol (Si-OH) groups, releasing ethanol (B145695) as a byproduct chemsilicone.comgesamp.orgadhesivesmag.comresearchgate.netnih.govpaint.org. Concurrently, the Si-Cl bond also undergoes rapid hydrolysis, forming silanol groups and releasing hydrochloric acid (HCl) gesamp.orgresearchgate.net. This dual hydrolysis pathway ensures the rapid generation of reactive silanol functionalities.
Condensation with Substrate: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates (e.g., silicon dioxide, metal oxides, glass). This reaction forms strong, covalent silicon-oxygen-substrate (Si-O-Substrate) bonds, effectively grafting the this compound molecule onto the surface chemsilicone.comresearchgate.netnih.govresearchgate.netadhesivesmag.comgoogle.com.
Polymerization and Interfacial Layer Formation: In addition to reacting with the substrate, the silanol groups of adjacent this compound molecules can undergo self-condensation, forming a cross-linked siloxane (Si-O-Si) network chemsilicone.comadhesivesmag.comresearchgate.netnih.govadhesivesmag.comresearchgate.net. This polymerization creates a thin, robust interfacial layer.
Interaction with Organic Matrix: The remaining functional groups on the grafted silane (in the case of this compound, the Si-H bond and potentially unreacted ethoxy groups, or further introduced functionalities) can then interact with an organic polymer or adhesive. This interaction can be through various mechanisms, including covalent bonding, hydrogen bonding, or interpenetration, thereby promoting strong adhesion between the inorganic substrate and the organic phase adhesivesmag.comresearchgate.net.
Development of Modified Interfaces for Specific Applications (e.g., hydrophobicity)
This compound can be utilized to develop modified interfaces with tailored properties, such as hydrophobicity. While this compound itself does not possess a long hydrophobic alkyl chain, its ability to covalently graft onto surfaces and form a stable siloxane network makes it an excellent foundation for further functionalization or as a component in hybrid coating systems.
The general principle for achieving hydrophobicity using silanes involves introducing hydrophobic organic groups onto the surface chemsilicone.comgelest.com. In the context of this compound:
Surface Anchoring: this compound first grafts onto a hydroxyl-rich surface through the hydrolysis and condensation reactions described above, forming a stable Si-O-substrate bond and a siloxane network chemsilicone.comresearchgate.netnih.govresearchgate.netadhesivesmag.comgoogle.com.
Introduction of Hydrophobic Moieties: The Si-H bond present in this compound offers a site for further chemical reactions, such as hydrosilylation, to introduce various organic functionalities, including long-chain alkyl groups or fluorinated chains, which are inherently hydrophobic. Alternatively, this compound can be co-condensed with other silanes that already bear hydrophobic groups (e.g., alkyltrialkoxysilanes or fluorinated silanes) to create a mixed siloxane network acs.orgcolab.ws.
Formation of Hydrophobic Layer: The incorporation of these hydrophobic groups results in a surface with a significantly increased water contact angle, leading to water-repellent or even superhydrophobic properties chemsilicone.comgelest.comacs.orgresearchgate.net. The density and arrangement of these grafted hydrophobic groups, along with the surface roughness, play crucial roles in determining the degree of hydrophobicity researchgate.netacs.org.
This capability to create a robust, chemically bonded base layer, which can then be further modified or co-processed with other hydrophobic silanes, highlights this compound's role in engineering interfaces for specific applications requiring water repellency, anti-fouling, or self-cleaning properties.
Catalytic Research Involving Diethoxychlorosilane
Diethoxychlorosilane in the Synthesis of Transition Metal-Silicon Complexes for Catalysis
The synthesis of transition metal-silicon complexes is a significant area within organometallic chemistry, with these complexes often exhibiting catalytic potential. Transition metals play a central role in the organosilicon industry, facilitating transformations involving silicon-element bonds. sciencesconf.org For instance, transition-metal silicide nanoparticles are utilized to mediate processes like the growth of silicon nanowires through the decomposition of molecular silane (B1218182) species. sciencesconf.org Silylenes, which are divalent silicon(II) compounds, have garnered attention as ligands in coordination chemistry and catalysis due to their robust σ-donor characteristics and their ability to stabilize transition metals in low oxidation states. rsc.org These silylene-stabilized transition metal complexes have demonstrated effectiveness as catalysts in various reactions, including hydroboration, hydrosilylation, hydrogenation, hydrogen isotope exchange, and small molecule activation. rsc.org
While Diethoxysilane (B101294) (SiH₂(OCH₂CH₃)₂), a related compound, has been identified as a reagent in the synthesis of transition metal-silicon complexes with potential applications in catalysis, specific instances detailing the use of this compound (C₄H₁₁ClO₂Si) for this purpose are not prominently featured in the current research landscape. ontosight.ai The presence of a chlorine atom and two ethoxy groups on the silicon center in this compound suggests potential for its use as a precursor or ligand in such complexes, but direct research findings are limited.
Investigation of Catalytic Activity of this compound Derivatives and Related Compounds
The catalytic activity of various organosilane derivatives and related compounds has been a subject of extensive research, particularly in areas such as hydrosilylation and surface modification. For example, Diethoxysilane has been shown to be effective in the catalytic hydrosilylation of ketones, leading to the formation of silyl (B83357) ethers which can then be hydrolyzed to chiral alcohols. doi.org This reaction is a powerful alternative to other reduction methods. doi.org
Other functionalized silanes, such as 3-Chloropropyl methyl diethoxysilane (C₈H₁₉ClO₂Si), are commonly used as coupling agents in applications like polymer adhesion, surface modification, and composite material production, due to their ability to chemically bond with both organic and inorganic materials. cynorlaboratories.com Similarly, 3-Aminopropyl(diethoxy)methylsilane (C₈H₂₁NO₂Si) is another example of a diethoxysilane derivative that finds use in materials science. sigmaaldrich.com
While these examples highlight the diverse catalytic and material science applications of silane derivatives containing ethoxy groups, direct studies on the specific catalytic activity of this compound (C₄H₁₁ClO₂Si) or its immediate derivatives in defined catalytic reactions are not widely reported. Research in this domain often focuses on the introduction of various functional groups onto the silane backbone to tailor their catalytic properties for specific transformations.
This compound as a Component in Catalyst Support Modification and Functionalization
Modifying and functionalizing catalyst supports is a critical strategy for enhancing the efficiency of chemical synthesis. This involves altering the physical and chemical properties of the support material, such as porous silica (B1680970), alumina, and zeolites, to create specific pore sizes and surface chemistries. walshmedicalmedia.com Functionalization can involve introducing specific chemical groups that interact with reactants or products, thereby controlling reactant solubility and improving catalyst dispersion. walshmedicalmedia.com Organosilanes are frequently employed for this purpose, as they can form covalent bonds between organic and inorganic compounds, making them valuable for surface modification. adhesivesmag.com
Organofunctionalized mesoporous materials, particularly mesoporous silica, are widely studied for catalyst preparation and support stability. researchgate.net Organo-functional groups can be anchored onto silica surfaces through post-synthesis grafting or direct synthesis methods, involving the co-condensation of hydrolyzed organotrialkoxysilanes with a silica source. researchgate.net For instance, 3-Aminopropyl triethoxysilane (B36694) functionalization has shown significant improvement in catalytic activity for certain reactions. researchgate.net
Advanced Spectroscopic and Structural Characterization of Diethoxychlorosilane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular and Network Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure and connectivity within diethoxychlorosilane and the complex networks formed from it. By analyzing the chemical shifts, coupling patterns, and integration of signals, researchers can gain detailed insights into the local environment of specific nuclei, such as ¹H, ¹³C, and ²⁹Si.
For this compound, ¹H NMR spectroscopy would provide characteristic signals for the ethoxy groups (CH₃CH₂O-) and the silicon-bonded hydrogen (Si-H). The methyl protons (-CH₃) would typically appear as a triplet, while the methylene (B1212753) protons (-CH₂-) would appear as a quartet, due to coupling with adjacent protons. The Si-H proton would exhibit a distinct chemical shift, often appearing as a singlet or a more complex multiplet depending on coupling with other nuclei, providing direct evidence of the Si-H bond.
¹³C NMR spectroscopy would reveal signals corresponding to the methyl and methylene carbons of the ethoxy groups. The chemical shifts of these carbons are sensitive to the electronegativity of the silicon atom and the attached substituents.
²⁹Si NMR spectroscopy is particularly powerful for silicon-containing compounds, offering direct information about the silicon environment and the degree of condensation in derived materials. For this compound, the ²⁹Si nucleus would yield a characteristic chemical shift, providing insight into its specific bonding configuration (Si-Cl, Si-H, Si-O). In sol-gel processes, where this compound undergoes hydrolysis and condensation, ²⁹Si NMR can distinguish between different silicon species (e.g., Qⁿ, Tⁿ, Dⁿ, Mⁿ units, where n indicates the number of bridging oxygens) as the material transforms from a monomer to oligomers and eventually to a polymeric network cuny.edumdpi.com. For instance, studies on other alkoxysilanes like methyltriethoxysilane (MTES) and dimethyldiethoxysilane (DMDES) have utilized ²⁹Si NMR to identify various silicon environments and the extent of condensation in hybrid glasses cuny.edu.
Table 1: Expected NMR Spectral Characteristics for this compound (Illustrative)
| Nucleus | Functional Group | Expected Chemical Shift Range (δ, ppm) | Multiplicity (Typical) |
| ¹H | -CH₃ (ethoxy) | 1.0 - 1.5 | Triplet |
| ¹H | -CH₂- (ethoxy) | 3.5 - 4.2 | Quartet |
| ¹H | Si-H | 4.5 - 5.5 | Singlet/Multiplet |
| ¹³C | -CH₃ (ethoxy) | 15 - 20 | - |
| ¹³C | -CH₂- (ethoxy) | 55 - 65 | - |
| ²⁹Si | SiHCl(OEt)₂ | -30 to -60 (approximate) | - |
Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring and Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a robust technique for identifying functional groups and monitoring chemical reactions involving this compound. It provides a "fingerprint" of the molecule based on the vibrational modes of its bonds researchgate.netresearchgate.net.
For this compound, characteristic absorption bands would include:
C-H stretching vibrations: Around 2900-3000 cm⁻¹ for the methyl and methylene groups of the ethoxy ligands.
Si-H stretching vibration: A distinct band typically observed in the region of 2100-2250 cm⁻¹. The presence and intensity of this band can be used to monitor reactions where the Si-H bond is involved, such as hydrosilylation or hydrolysis.
Si-Cl stretching vibration: Generally appears in the region of 400-600 cm⁻¹.
Si-O-C stretching vibrations: Strong absorption bands around 1000-1100 cm⁻¹ due to the Si-O-C linkages of the ethoxy groups cuny.edu.
Si-O-Si stretching vibrations: As this compound undergoes hydrolysis and condensation to form siloxane networks, new broad bands characteristic of the Si-O-Si backbone would emerge, typically in the 1000-1100 cm⁻¹ region (asymmetric stretching) and around 450-500 cm⁻¹ (bending) researchgate.netresearchgate.net. The disappearance of Si-O-C bands and the appearance/increase of Si-O-Si and Si-OH (around 3200-3600 cm⁻¹ for hydroxyl stretching) bands can be used to monitor the progress of sol-gel reactions researchgate.net.
FTIR spectroscopy is particularly valuable for reaction monitoring, such as the hydrolysis and condensation of this compound during the formation of silica (B1680970) or hybrid materials. Changes in the intensity of peaks corresponding to ethoxy groups (Si-O-C) and the appearance of silanol (B1196071) (Si-OH) and siloxane (Si-O-Si) bonds provide real-time insights into the reaction kinetics and the formation of the inorganic network researchgate.netacs.org.
Table 2: Expected FTIR Characteristic Bands for this compound and its Hydrolysis/Condensation Products (Illustrative)
| Functional Group | Wavenumber Range (cm⁻¹) | Vibration Type (Typical) |
| C-H | 2900-3000 | Stretching |
| Si-H | 2100-2250 | Stretching |
| Si-Cl | 400-600 | Stretching |
| Si-O-C | 1000-1100 | Asymmetric Stretching |
| Si-O-Si | 1000-1100 | Asymmetric Stretching |
| Si-O-Si | 450-500 | Bending |
| O-H (silanol) | 3200-3600 (broad) | Stretching |
Advanced Imaging and Diffraction Methods (e.g., SEM, TEM, XRD) for Material Morphology and Crystalline Structure
This compound itself is a liquid, so these techniques are primarily applied to the solid materials derived from it, such as silica or hybrid organic-inorganic composites formed via sol-gel processes. These methods provide critical information about the morphology, particle size, porosity, and crystalline structure of the synthesized materials.
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography and morphology of this compound-derived materials journalirjpac.comfiveable.me. High-resolution SEM images can reveal details such as particle shape, size distribution, surface roughness, and porosity. For instance, SEM has been used to confirm the nanostructural nature and high porosity of sorbents derived from agricultural waste, which were characterized alongside FTIR, TEM, and XRD journalirjpac.com. SEM can also show the uniformity of surfaces and the absence of defects in hybrid glasses cuny.edu.
X-ray Diffraction (XRD): XRD is essential for determining the crystalline structure, phase composition, and crystallite size of solid materials journalirjpac.comfiveable.me. This compound-derived silica materials are often amorphous, in which case XRD would show a broad, diffuse halo rather than sharp diffraction peaks. However, if the synthesis conditions lead to crystalline phases or if crystalline additives are incorporated, XRD would provide characteristic diffraction patterns for phase identification and analysis of lattice parameters fiveable.me. XRD has been used to assess the structure of various materials, including nanostructured sorbents journalirjpac.com and hybrid materials researchgate.net.
These techniques complement each other, providing a comprehensive understanding of the physical characteristics of the materials formed from this compound precursors.
Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Studies of this compound-Derived Materials
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time, typically under a controlled atmosphere torontech.comeltra.cometamu.edu. This technique is crucial for assessing the thermal stability, decomposition behavior, and compositional changes of materials derived from this compound.
For this compound-derived materials (e.g., silica gels, hybrid polymers), TGA can provide several key insights:
Thermal Stability: The TGA curve (mass percentage vs. temperature) shows the temperature ranges at which mass loss occurs, indicating the thermal stability of the material torontech.com. Different decomposition steps can be identified, corresponding to the loss of various components.
Compositional Analysis: TGA can quantify the amount of volatile components (e.g., residual solvents, unreacted organic groups), organic content, and inorganic residue (e.g., silica) in the material torontech.comeltra.com. For instance, in hybrid organic-inorganic materials, TGA can differentiate between the decomposition of organic components and the stable inorganic framework psu.edu.
Reaction Monitoring: TGA can be used to monitor the progress of curing or condensation reactions by observing the loss of by-products (e.g., ethanol (B145695), water) at specific temperatures eltra.com.
Moisture Content: Initial mass loss at lower temperatures (typically below 100-150 °C) can be attributed to the evaporation of adsorbed moisture or residual solvents torontech.comeltra.com.
The derivative thermogravimetric (DTG) curve, which plots the rate of mass loss, can further highlight the temperatures of maximum decomposition rates, aiding in the identification of distinct thermal events etamu.edu. TGA is widely used in materials science to evaluate thermal resistance, quantify residue, and assess stability in various environments torontech.com.
Table 3: Typical TGA Applications and Information for this compound-Derived Materials
| Temperature Range (Typical) | Mass Loss Event (Likely) | Information Gained |
| < 150 °C | Evaporation of adsorbed water/solvents | Moisture content, residual solvent content |
| 150 - 400 °C | Decomposition of organic groups/oligomers | Organic content, incomplete condensation by-products |
| 400 - 800 °C | Further decomposition of organic/hybrid components | Thermal stability of hybrid network, organic-inorganic interactions |
| > 800 °C | Residual mass | Inorganic content (e.g., silica yield) |
Theoretical and Computational Chemistry Studies of Diethoxychlorosilane
Quantum Chemical Calculations of Reaction Energetics and Pathways for Diethoxychlorosilane Transformations
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to explore the fundamental chemical reactions of this compound, such as hydrolysis and condensation, which are key steps in the formation of polysiloxane networks. These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, transition states, and products.
Detailed research in this area focuses on determining the energy barriers (activation energies) for these reactions. For instance, the hydrolysis of the Si-Cl bond is typically the initial and rapid step, followed by the hydrolysis of the Si-OEt bonds. Computational studies can quantify the energetics of these sequential hydrolysis steps. Subsequent condensation reactions, involving the formation of siloxane (Si-O-Si) bonds, can also be modeled to understand the preference for different reaction pathways.
Table 1: Hypothetical Reaction Energetics for this compound Hydrolysis This table is illustrative and based on typical values for similar alkoxychlorosilanes, as specific data for this compound is not readily available in published literature.
| Reaction Step | Reactants | Products | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) |
| 1st Hydrolysis (Si-Cl) | (EtO)₂SiHCl + H₂O | (EtO)₂SiH(OH) + HCl | ~20-40 | ~ -50 |
| 2nd Hydrolysis (Si-OEt) | (EtO)₂SiH(OH) + H₂O | (EtO)SiH(OH)₂ + EtOH | ~50-70 | ~ -10 |
| 3rd Hydrolysis (Si-OEt) | (EtO)SiH(OH)₂ + H₂O | SiH(OH)₃ + EtOH | ~60-80 | ~ -5 |
Molecular Dynamics Simulations of this compound-Based Polymeric and Network Systems
Molecular Dynamics (MD) simulations are employed to study the behavior of a large number of molecules over time, providing insights into the formation and properties of polymers and networks derived from this compound. uta.edu These simulations can model the growth of polysiloxane chains and the cross-linking processes that lead to the formation of a three-dimensional network.
In a typical MD simulation of this system, the initial state would consist of this compound monomers and water molecules. As the simulation progresses, the hydrolysis and condensation reactions (often modeled using reactive force fields or by pre-defining reactive sites) lead to the formation of oligomers and eventually a cross-linked polymer network.
Key research findings from such simulations can include:
Structural Evolution: Tracking the changes in molecular weight distribution, degree of branching, and the formation of cyclic species during polymerization.
Mechanical Properties: Once a network is formed, MD simulations can be used to predict its mechanical properties, such as Young's modulus and tensile strength, by applying virtual mechanical stress.
Transport Properties: The diffusion of small molecules (like water or solvents) through the polymer network can be simulated to understand the porosity and barrier properties of the resulting material.
Table 2: Typical Parameters Investigated in MD Simulations of Silane (B1218182) Polymerization
| Parameter | Description | Typical Values/Ranges |
| System Size | Number of silane and solvent molecules | 1,000 - 100,000 atoms |
| Temperature | Simulation temperature | 300 K - 500 K |
| Pressure | Simulation pressure | 1 atm |
| Simulation Time | Duration of the simulation | 1 ns - 1 µs |
| Force Field | Model describing interatomic interactions | ReaxFF, COMPASS, or custom force fields |
These simulations are crucial for understanding how the initial conditions (e.g., concentration of reactants, temperature) influence the final structure and properties of the polysiloxane material.
Modeling of Sol-Gel Processes and Polymerization Kinetics
The sol-gel process, a widely used method to produce silica-based materials from precursors like this compound, involves complex hydrolysis and condensation reactions. Modeling this process aims to predict the evolution of the system from a solution of monomers (sol) to a solid network (gel).
Kinetic models are developed to describe the rates of the various elementary reactions occurring during the sol-gel process. These models often use rate constants derived from quantum chemical calculations or fitted to experimental data. A common approach is to use a set of coupled differential equations to describe the concentration changes of different chemical species over time.
For this compound, a kinetic model would typically include:
The rate of hydrolysis of the Si-Cl bond.
The rates of hydrolysis of the two Si-OEt bonds.
The rates of condensation reactions between different partially or fully hydrolyzed species.
These models can predict important process parameters such as the gelation time—the point at which a continuous network is formed throughout the system. By simulating the polymerization kinetics, researchers can optimize reaction conditions to control the structure of the final material, for example, to produce materials with a desired porosity or surface area. The insights gained from these models are valuable for the industrial application of sol-gel chemistry.
Emerging Research Directions and Sustainable Considerations for Diethoxychlorosilane
Development of Novel Diethoxychlorosilane-Based Precursors with Tailored Reactivity
This compound is a bifunctional molecule whose unique reactivity makes it a valuable starting point for the development of novel silicon-based precursors. Its structure contains a highly reactive silicon-chlorine (Si-Cl) bond and two less reactive silicon-ethoxy (Si-OEt) bonds. This differential reactivity allows for selective chemical modifications, enabling the synthesis of precursors with precisely tailored properties for specific applications.
The primary route for modification involves the nucleophilic substitution of the chloride atom, which is an excellent leaving group. This allows for the introduction of a wide array of organic functional groups onto the silicon atom. For instance, the reaction of this compound with primary or secondary amines leads to the formation of aminosilanes. This transformation is a key step in creating precursors for silicon nitride ceramics or for surface modification agents that impart specific adhesive properties. Traditional aminosilane (B1250345) synthesis often generates significant ammonium (B1175870) salt waste for each Si-N bond formed; however, catalytic dehydrocoupling methods are being explored as a more sustainable alternative. ucl.ac.uk
The tailored reactivity of these new precursors is crucial for controlling their subsequent chemical behavior. For example, a precursor designed for a polymerization reaction might incorporate a vinyl or epoxy group, while a precursor intended for use as a surface coupling agent might feature a long alkyl chain or an amino group to enhance compatibility and bonding with organic resins. The remaining ethoxy groups on the silicon atom allow for a secondary reaction, typically hydrolysis and condensation, which can be used to form a stable, cross-linked siloxane network (Si-O-Si). This dual functionality is essential for creating robust hybrid organic-inorganic materials.
Research in this area focuses on expanding the library of functional groups that can be attached to the this compound backbone and controlling the reaction conditions to achieve high yields and selectivity. The ultimate goal is to create a versatile toolkit of silicon-based building blocks that can be chosen and combined to produce materials with precisely defined molecular architectures and functionalities.
Table 1: Examples of this compound-Derived Precursors with Tailored Functionality This table is illustrative and provides examples of potential precursor designs.
| Reactant | Functional Group Introduced | Resulting Precursor Class | Potential Application | Tailored Reactivity |
| Allylamine | Allyl (-CH₂CH=CH₂) | Alkenylsilane | Cross-linking agent in polymers | Provides site for radical polymerization |
| 3-Aminopropanol | Hydroxypropylamino | Aminoalkoxysilane | Adhesion promoter for glass | Enhances bonding to substrates |
| Aniline | Phenylamino | Arylaminosilane | Precursor for high-refractive-index materials | Modifies optical properties |
| Methacrylic acid | Methacryloxy | Acryloxysilane | Component in UV-curable resins | Enables photopolymerization |
Integration into Advanced Functional Materials for Emerging Technologies
The precursors derived from this compound are integral to the fabrication of advanced functional materials used in a wide range of emerging technologies. The ability to combine organic functionality with an inorganic siloxane backbone allows for the creation of hybrid materials with unique combinations of properties, such as optical transparency, mechanical strength, thermal stability, and tailored surface energy. Two primary application areas are surface modification and the synthesis of bulk materials via the sol-gel process.
Surface Modification: this compound and its derivatives are used to chemically modify the surfaces of various substrates, particularly those rich in hydroxyl (-OH) groups like glass, silica (B1680970), and metal oxides. cankaya.edu.trnih.gov The highly reactive Si-Cl bond can react directly with surface silanol (B1196071) (Si-OH) or metal hydroxide (B78521) (M-OH) groups, forming a strong, covalent Si-O-Si or Si-O-M bond. researchgate.net This process anchors the silane (B1218182) molecule to the surface. Subsequently, the ethoxy groups can hydrolyze and cross-link with adjacent silane molecules, forming a durable, thin film. This silanization process can fundamentally alter the surface properties. cankaya.edu.tr For example, modifying a hydrophilic glass surface with a long-chain alkyl-functionalized this compound derivative can render it superhydrophobic. mdpi.com Such coatings are valuable for creating self-cleaning windows, anti-icing surfaces, and moisture-resistant electronics.
Sol-Gel Synthesis: In the sol-gel process, molecular precursors are converted into solid materials through a series of hydrolysis and condensation reactions. youtube.com this compound can be used as a co-precursor, typically with tetraalkoxysilanes like tetraethyl orthosilicate (B98303) (TEOS), to form functionalized silica-based materials. nih.govresearchgate.net The inclusion of a precursor with both hydrolyzable (ethoxy) and non-hydrolyzable organic groups allows for the creation of organic-inorganic hybrid gels. The rate of hydrolysis and condensation, and thus the final structure of the gel, can be influenced by the choice of precursors. nih.gov This method is used to produce a variety of advanced materials:
Functional Coatings: Thin silica films can be deposited on substrates to provide scratch resistance, anti-reflection properties, or act as barrier layers. nih.gov The incorporation of specific organic groups can add functionalities like luminescence. sci-hub.se
Porous Materials: By carefully controlling the gelation and drying process, highly porous materials like aerogels and xerogels can be fabricated for applications in thermal insulation, catalysis, and sensing.
Nanocomposites: The sol-gel method can be used to create a silica matrix around functional nanoparticles, enhancing their stability and processability for use in various technologies. mdpi.com
Green Chemistry Principles in this compound Synthesis and Application
The production and use of this compound and other chlorosilanes are increasingly being evaluated through the lens of green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances. mdpi.commdpi.com This involves rethinking both the synthesis of the compound itself and its subsequent application in materials science. researchgate.net
Green Synthesis of this compound: The traditional industrial synthesis of chlorosilanes, such as the Müller-Rochow direct process, involves the reaction of silicon with hydrogen chloride or organic chlorides at high temperatures. icm.edu.pl While effective, this process is energy-intensive and can produce a mixture of products requiring separation, potentially generating waste. Green chemistry principles offer pathways for improvement:
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. researchgate.net Research into direct synthesis routes that react silicon with ethanol (B145695) in the presence of a catalyst aims to improve atom economy and reduce the use of chlorine-containing reagents. icm.edu.pl
Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents. researchgate.net The development of highly selective catalysts can direct the reaction towards the desired product, minimizing byproducts and energy consumption. ucl.ac.uk
Use of Renewable Feedstocks: A key green principle is the use of raw materials derived from renewable sources. cankaya.edu.tr Utilizing bio-ethanol as a feedstock for the ethoxy groups instead of petroleum-derived ethanol would significantly improve the sustainability profile of this compound synthesis.
Energy Efficiency: Conducting syntheses at ambient temperature and pressure whenever possible is a core goal. researchgate.net Emerging techniques like mechanochemistry, which uses mechanical force to induce reactions, can enable the synthesis of silicon compounds at lower temperatures and without the need for solvents. youtube.commdpi.com
Green Applications: The use of this compound as a precursor can also align with green chemistry principles, particularly when it enables more environmentally benign material processing techniques.
Waste Prevention: It is better to prevent waste than to treat it after it has been created. sci-hub.se The use of this compound to create protective coatings can extend the lifespan of products, thereby preventing waste. unipd.it For example, a thin, durable silica coating can protect a substrate from corrosion or weathering.
Table 2: Comparison of Synthesis Routes for Silane Precursors Based on Green Chemistry Principles
| Green Chemistry Principle | Traditional Müller-Rochow Process | Emerging Green Routes (e.g., Catalytic Direct Synthesis) |
| Waste Prevention sci-hub.se | Produces a mixture of chlorosilanes requiring separation and generates solid waste. | Higher selectivity leads to fewer byproducts and less downstream processing waste. |
| Atom Economy researchgate.net | Moderate; depends on the specific reaction and desired product. | Potentially higher, especially in direct alcoholysis routes that incorporate more of the reactant atoms. |
| Energy Efficiency researchgate.net | High energy consumption (typically >300 °C). | Aims for lower reaction temperatures through catalysis or mechanochemistry. mdpi.com |
| Use of Renewable Feedstocks cankaya.edu.tr | Typically uses petroleum-based reagents (e.g., methyl chloride). | Can utilize renewable feedstocks like bio-ethanol. icm.edu.pl |
| Less Hazardous Chemical Syntheses researchgate.net | Uses corrosive reagents like hydrogen chloride. | Aims to replace hazardous reagents with greener alternatives like alcohols. icm.edu.pl |
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthesis protocol for diethoxychlorosilane to ensure reproducibility?
- Methodological Answer: Prioritize reaction stoichiometry, solvent selection (e.g., anhydrous conditions), and temperature control. Use retrosynthesis tools (e.g., AI-powered models like Template_relevance Pistachio/Reaxys) to predict feasible routes and validate intermediates via NMR or GC-MS . Document all parameters (e.g., molar ratios, catalyst loading) to align with reproducibility standards outlined in experimental reporting guidelines .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer: Combine analytical techniques:
- GC-MS to detect volatile impurities.
- ¹H/²⁹Si NMR to confirm molecular structure and identify silanol byproducts.
- Elemental analysis to verify stoichiometric consistency (C₄H₁₀ClSi, MW 121.66 g/mol) . Cross-reference spectral data with PubChem or ECHA databases to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer:
- Use chemical-resistant gloves (e.g., nitrile) and fume hoods to prevent inhalation or dermal exposure.
- Follow spill management protocols: neutralize with inert adsorbents (e.g., sand) and avoid water due to hydrolysis risks.
- Reference safety guidelines from ECHA and OSHA-compliant SDS sheets for hazard mitigation .
Advanced Research Questions
Q. How can researchers optimize this compound’s reactivity in siloxane polymerization while minimizing side reactions?
- Methodological Answer:
- Conduct kinetic studies to identify rate-limiting steps (e.g., hydrolysis vs. condensation).
- Modify reaction media (e.g., use aprotic solvents like toluene) to suppress premature hydrolysis.
- Apply in situ FTIR to monitor Si-Cl bond cleavage and siloxane network formation . Compare data with computational models (e.g., DFT calculations) to refine mechanistic pathways .
Q. What methodologies are recommended for resolving contradictions in reactivity data of this compound across different studies?
- Methodological Answer:
- Perform meta-analysis of published datasets, noting variables like humidity, catalyst type, and solvent polarity.
- Use statistical tools (e.g., ANOVA) to isolate confounding factors.
- Validate findings via controlled replication studies, adhering to FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure methodological rigor .
Q. How can computational modeling be integrated with experimental data to predict this compound’s behavior in novel reactions?
- Methodological Answer:
- Leverage AI-driven synthesis platforms (e.g., Template_relevance Reaxys_biocatalysis) to simulate reaction pathways and identify energetically favorable intermediates .
- Validate predictions using high-throughput screening (e.g., parallel microreactors) and correlate outputs with experimental yields .
Data Analysis and Reporting
Q. What statistical approaches are suitable for analyzing variability in this compound’s thermal stability data?
- Methodological Answer:
- Apply multivariate regression to assess correlations between decomposition temperatures and substituent effects (e.g., ethoxy vs. chloro groups).
- Report confidence intervals and outliers using guidelines from Beilstein Journal of Organic Chemistry to enhance transparency .
Q. How should researchers document contradictory findings in this compound’s biofunctionalization studies?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
